Coumarin 30

Catalog No.
S1551233
CAS No.
41044-12-6
M.F
C21H21N3O2
M. Wt
347.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 30

CAS Number

41044-12-6

Product Name

Coumarin 30

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3

InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Synonyms

Coumarin 30; 3-(2-N-Methylbenzimidazolyl)-7-N,N-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Fluorescent Dye:

Coumarin 30 exhibits strong fluorescence properties, making it a valuable tool in various research applications. Its fluorescence spectrum peaks at around 470 nm with an excitation wavelength of 380 nm [Source: ]. This characteristic allows its use in:

  • Cell Labeling and Imaging: Coumarin 30 can be used to label specific cells or organelles within cells for studying their behavior and interactions [Source: ].
  • Biomolecular Detection: The fluorescence properties of Coumarin 30 can be exploited to develop biosensors for detecting specific molecules, such as proteins or DNA [Source: ].

Organic Photovoltaic (OPV) Devices:

Coumarin 30 is being explored for its potential application in OPV devices, which are solar cells that utilize organic materials for light absorption and energy conversion. Its unique properties, including high photoluminescence quantum yield and good electron mobility, make it a promising candidate for developing efficient OPV devices [Source: ].

Cancer Research:

Recent studies have investigated the potential anticancer properties of Coumarin 30. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, suggesting its potential as a therapeutic agent or an adjunct in cancer treatment [Source: ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy in vivo.

Coumarin 30 is a laser dye with significant importance in scientific research due to its exceptional fluorescence properties. It exhibits high fluorescence quantum yield (close to unity) [], meaning it efficiently emits light after absorbing photons. This characteristic makes it valuable in various applications like:

  • Optical communications: Coumarin 30's efficient light emission makes it suitable for developing lasers used in optical communication systems [].
  • Sensors: Its fluorescence properties can be exploited in designing sensors for various purposes, such as detecting specific biomolecules or monitoring environmental conditions [].

Molecular Structure Analysis

Coumarin 30 possesses a unique molecular structure consisting of a fused benzene and pyrone ring system (a lactone ring linked to a benzene ring). This structure incorporates key functional groups:

  • A chromophore (responsible for light absorption) formed by the conjugated double bond system within the fused rings [].
  • An electron-donating group (usually a nitrogen-containing moiety) that enhances the fluorescence properties []. In Coumarin 30, this group is a combination of a benzimidazole and a diethylamino group.

The specific arrangement of these groups within the molecule allows Coumarin 30 to absorb light at a specific wavelength (excitation peak) and then emit light at a longer wavelength (emission peak) with high efficiency [].


Chemical Reactions Analysis

The specific synthesis pathway for Coumarin 30 is not readily available in open-source scientific literature. However, the general synthesis of coumarins often involves a condensation reaction between a resorcinol derivative and an unsaturated aliphatic carboxylic acid [].


Physical And Chemical Properties Analysis

  • CAS Number: 41044-12-6 []
  • Appearance: Yellow solid []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in organic solvents like acetonitrile and ethanol [, ]
  • Stability: Relatively stable under ambient conditions []
  • Fluorescence Properties:
    • Excitation Peak: 407.5 nm []
    • Emission Peak: 478 nm []
    • Quantum Yield: ~0.67 - 1.0 [, ]

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41044-12-6

Wikipedia

Coumarin 30

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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